![molecular formula C17H13ClF3N5O2S B2716813 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide CAS No. 897805-49-1](/img/structure/B2716813.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide
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Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C17H13ClF3N5O2S and its molecular weight is 443.83. The purity is usually 95%.
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Scientific Research Applications
Glutaminase Inhibitors in Cancer Therapy
Research has highlighted the synthesis and evaluation of BPTES analogs, including compounds structurally related to N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide, as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors, like N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide 6, have shown promise in attenuating the growth of human lymphoma B cells in vitro and in mouse xenograft models, presenting a potential therapeutic avenue for cancer treatment (Shukla et al., 2012).
Anticancer Drug Design
The pharmacophore hybridization approach, involving compounds with structural similarities to the given chemical, has been employed to design drug-like small molecules with anticancer properties. One such compound, 2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide, demonstrates the potential of this approach in creating effective anticancer agents through a cost-effective synthesis strategy (Yushyn et al., 2022).
Herbicide Action Mechanism Studies
The compound and its related analogs have also found application in understanding the action mechanism of chloroacetamide herbicides. Studies on the inhibition of fatty acid synthesis in algae by chloroacetamides, such as alachlor and metazachlor, provide insights into their selective herbicidal activity, which is crucial for developing safer and more efficient agricultural chemicals (Weisshaar & Böger, 1989).
properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N5O2S/c1-28-14-5-3-2-4-13(14)26-16(23-24-25-26)29-9-15(27)22-10-6-7-12(18)11(8-10)17(19,20)21/h2-8H,9H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXXDXCZCBMUQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide |
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